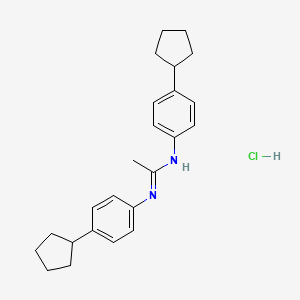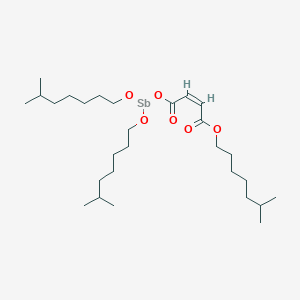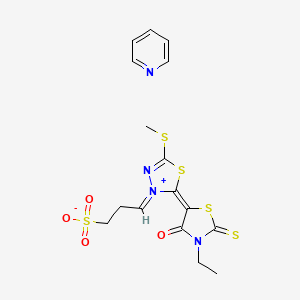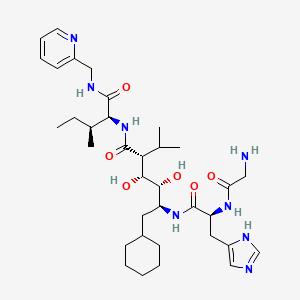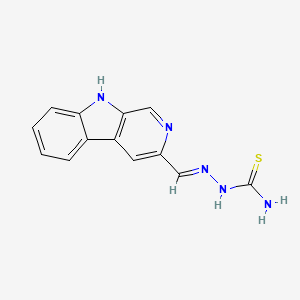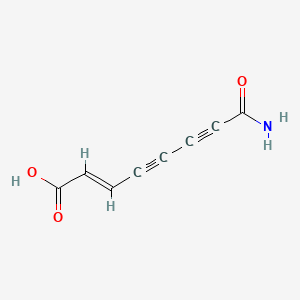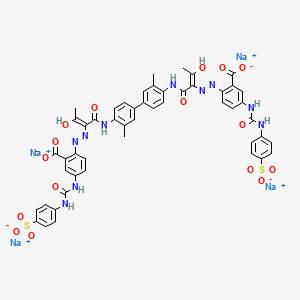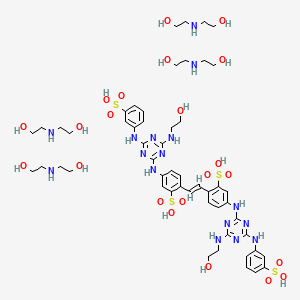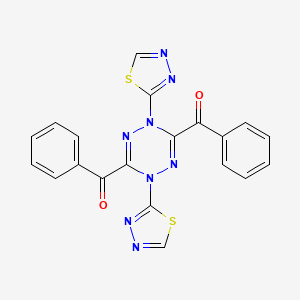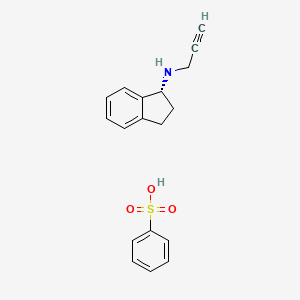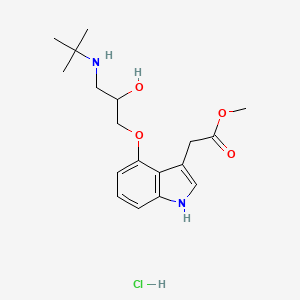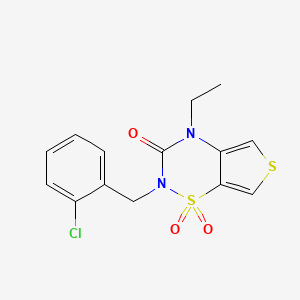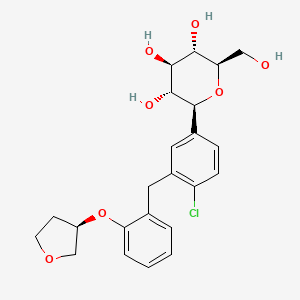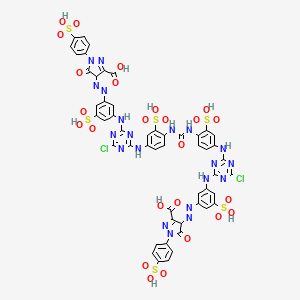
4,4'-(Carbonylbis(imino(3-sulpho-p-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-m-phenylene)azo))bis(4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic) acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 251-349-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of EINECS 251-349-2 involves specific synthetic routes and reaction conditions. One common method is the direct combination of elements at elevated temperatures . This method ensures the formation of the compound with high yield and fine grains. Additionally, chemical precipitation and co-precipitation processes are also employed, which involve chemical reactions, nucleation, and crystal growth .
Industrial Production Methods
In industrial settings, the production of EINECS 251-349-2 often involves large-scale chemical reactions under controlled conditions. The use of advanced technologies and equipment ensures the efficient production of the compound while maintaining its purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 251-349-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 251-349-2 include oxidizing agents, reducing agents, and catalysts . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of EINECS 251-349-2 depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds .
Wissenschaftliche Forschungsanwendungen
EINECS 251-349-2 has a wide range of scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of EINECS 251-349-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function . This interaction can activate or inhibit various biochemical pathways, resulting in the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
EINECS 251-349-2 can be compared with other similar compounds, such as 2,3-dichlorotoluene (EINECS 251-203-8) . These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity.
Uniqueness
The uniqueness of EINECS 251-349-2 lies in its specific chemical structure and the range of applications it offers. Its ability to undergo various chemical reactions and its effectiveness in different scientific fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
33025-13-7 |
|---|---|
Molekularformel |
C51H36Cl2N20O25S6 |
Molekulargewicht |
1592.3 g/mol |
IUPAC-Name |
4-[[3-[[4-[4-[[4-[[4-[3-[[3-carboxy-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]-5-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]carbamoylamino]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-5-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C51H36Cl2N20O25S6/c52-45-60-47(64-49(62-45)56-23-13-25(17-31(15-23)101(87,88)89)66-68-37-39(43(76)77)70-72(41(37)74)27-3-7-29(8-4-27)99(81,82)83)54-21-1-11-33(35(19-21)103(93,94)95)58-51(80)59-34-12-2-22(20-36(34)104(96,97)98)55-48-61-46(53)63-50(65-48)57-24-14-26(18-32(16-24)102(90,91)92)67-69-38-40(44(78)79)71-73(42(38)75)28-5-9-30(10-6-28)100(84,85)86/h1-20,37-38H,(H,76,77)(H,78,79)(H2,58,59,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H2,54,56,60,62,64)(H2,55,57,61,63,65) |
InChI-Schlüssel |
YDQMKTAXJXIQTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=CC(=CC(=C3)NC4=NC(=NC(=N4)NC5=CC(=C(C=C5)NC(=O)NC6=C(C=C(C=C6)NC7=NC(=NC(=N7)Cl)NC8=CC(=CC(=C8)S(=O)(=O)O)N=NC9C(=NN(C9=O)C1=CC=C(C=C1)S(=O)(=O)O)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


